molecular formula C14H19NO4S B091654 Cyclohexyl N-(p-tosyl)carbamate CAS No. 18303-08-7

Cyclohexyl N-(p-tosyl)carbamate

Cat. No. B091654
CAS RN: 18303-08-7
M. Wt: 297.37 g/mol
InChI Key: YWUXXDDIOVQABY-UHFFFAOYSA-N
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Description

Cyclohexyl N-(p-tosyl)carbamate, also known as CCT, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CCT is a white crystalline solid that is insoluble in water but soluble in organic solvents such as methanol and ethanol.

Mechanism Of Action

Cyclohexyl N-(p-tosyl)carbamate acts as a reversible inhibitor of chymotrypsin-like proteases by forming a covalent bond with the active site of the enzyme. This results in the inhibition of the enzyme's catalytic activity, which prevents the degradation of proteins and peptides in the body.

Biochemical And Physiological Effects

Cyclohexyl N-(p-tosyl)carbamate has been shown to have a significant impact on various physiological processes, such as the regulation of cell growth and differentiation. Studies have also suggested that Cyclohexyl N-(p-tosyl)carbamate may have potential anti-cancer properties due to its ability to inhibit chymotrypsin-like proteases, which are often overexpressed in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of Cyclohexyl N-(p-tosyl)carbamate is its potent inhibitory activity against chymotrypsin-like proteases, which makes it a useful tool for studying enzyme-catalyzed reactions. However, Cyclohexyl N-(p-tosyl)carbamate has several limitations, such as its insolubility in water, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research and development of Cyclohexyl N-(p-tosyl)carbamate. One potential direction is the exploration of its anti-cancer properties, which could lead to the development of new cancer treatments. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies could be conducted to investigate the potential applications of Cyclohexyl N-(p-tosyl)carbamate in other areas of scientific research, such as drug discovery and enzyme engineering.
In conclusion, Cyclohexyl N-(p-tosyl)carbamate is a chemical compound that has shown significant potential in scientific research applications. Its potent inhibitory activity against chymotrypsin-like proteases makes it a useful tool for studying enzyme-catalyzed reactions, and its potential anti-cancer properties make it a promising candidate for the development of new cancer treatments. However, further research is needed to fully understand the biochemical and physiological effects of Cyclohexyl N-(p-tosyl)carbamate and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of Cyclohexyl N-(p-tosyl)carbamate involves the reaction of cyclohexylamine with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction yields Cyclohexyl N-(p-tosyl)carbamate as a white crystalline solid with a yield of approximately 70%. The purity of the product can be improved through recrystallization from a suitable solvent.

Scientific Research Applications

Cyclohexyl N-(p-tosyl)carbamate has been used in various scientific research applications, including the development of new drugs and the study of enzyme-catalyzed reactions. Cyclohexyl N-(p-tosyl)carbamate is a potent inhibitor of chymotrypsin-like proteases, which play a crucial role in the regulation of various physiological processes such as cell growth and differentiation. Cyclohexyl N-(p-tosyl)carbamate has also been used as a substrate for the detection of esterase activity in biological samples.

properties

CAS RN

18303-08-7

Product Name

Cyclohexyl N-(p-tosyl)carbamate

Molecular Formula

C14H19NO4S

Molecular Weight

297.37 g/mol

IUPAC Name

cyclohexyl N-(4-methylphenyl)sulfonylcarbamate

InChI

InChI=1S/C14H19NO4S/c1-11-7-9-13(10-8-11)20(17,18)15-14(16)19-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)

InChI Key

YWUXXDDIOVQABY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2CCCCC2

synonyms

N-Tosylcarbamic acid cyclohexyl ester

Origin of Product

United States

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